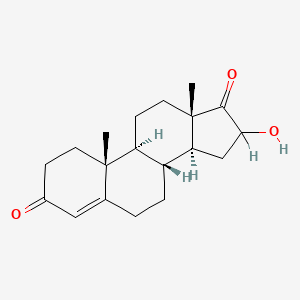

16-Hydroxyandrost-4-ene-3,17-dione

Description

Structure

3D Structure

Properties

CAS No. |

5746-45-2 |

|---|---|

Molecular Formula |

C19H26O3 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-16-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h9,13-16,21H,3-8,10H2,1-2H3/t13-,14+,15+,16?,18+,19+/m1/s1 |

InChI Key |

SSBCZTXGVMMZOT-DTCRIMCDSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)O)C |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)O)C |

Synonyms |

16 alpha-hydroxyandrost-4-en-3,17-dione 16-hydroxyandrost-4-en-3,17-dione 16-hydroxyandrost-4-en-3,17-dione, (16alpha)-isomer 16-hydroxyandrost-4-en-3,17-dione, (16beta)-isomer 16alpha-hydroxyandrostenedione 16alpha-OHAD |

Origin of Product |

United States |

Metabolic Intermediary Role of 16 Hydroxyandrost 4 Ene 3,17 Dione in Steroidogenesis Pathways

Central Role in Endogenous Androgen Metabolism

16α-Hydroxyandrost-4-ene-3,17-dione belongs to the class of organic compounds known as androgens and their derivatives. hmdb.ca Its metabolic story begins with precursor steroids. Androstenedione (B190577), a weak androgenic steroid hormone, is synthesized from dehydroepiandrosterone (B1670201) (DHEA) and serves as a central intermediate in the formation of both testosterone (B1683101) and estrone (B1671321). wikipedia.org The metabolism of androstenedione can proceed along several major pathways, including reduction to testosterone or aromatization to estrone. wikipedia.org

A significant alternative pathway for androstenedione metabolism is hydroxylation, a process that adds a hydroxyl (-OH) group to the steroid skeleton. This occurs at various positions, with 16α-hydroxylation producing 16α-hydroxyandrost-4-ene-3,17-dione. This hydroxylation step represents a critical branch point, diverting androstenedione away from direct conversion to testosterone or estrone and toward other specialized steroid products. In some biological systems, such as rat liver microsomes, hydroxylation is a quantitatively dominant metabolic fate for androstenedione compared to aromatization, underscoring the importance of this pathway in steroid clearance and transformation. nih.gov

Intermediate in Estriol (B74026) Biosynthesis, particularly during Pregnancy

The most well-defined and critical role of 16α-hydroxyandrost-4-ene-3,17-dione is as an essential intermediate in the biosynthesis of estriol (E3), the primary estrogen of pregnancy. wikipedia.orgimmunotech.cz During gestation, estrogen production shifts from the ovaries to the feto-placental unit, and the quantity of estrogens produced increases dramatically. immunotech.cz Estriol levels, in particular, rise by approximately 1000-fold, and its production is a key indicator of fetal well-being. immunotech.cz

This unique pregnancy-specific pathway relies on a synergistic relationship between the fetus and the placenta:

The fetal adrenal glands produce large amounts of DHEA, which is then sulfated to DHEA-sulfate (DHEA-S). immunotech.cz

DHEA-S travels to the fetal liver, where the enzyme 16α-hydroxylase converts it into 16α-hydroxy-DHEA-S. immunotech.cz

This 16α-hydroxylated intermediate is then acted upon by other enzymes, leading to the formation of 16α-hydroxyandrost-4-ene-3,17-dione. wikipedia.org

Finally, in the placenta, the A-ring of 16α-hydroxyandrost-4-ene-3,17-dione is aromatized by the enzyme aromatase to form 16α-hydroxyestrone. This compound is then rapidly converted by 17β-hydroxysteroid dehydrogenase into estriol. wikipedia.org

Therefore, 16α-hydroxyandrost-4-ene-3,17-dione is an indispensable link in the chain of events that converts fetal androgens into the massive amounts of estriol required to maintain a healthy pregnancy.

Interconnections with other Steroidogenic Branches (e.g., from DHEA to estrogens)

The pathway to estriol illustrates the profound interconnection of 16α-hydroxyandrost-4-ene-3,17-dione with other branches of steroidogenesis, primarily linking the DHEA-derived androgen pathway to the estrogen pathway. DHEA is the foundational precursor for most sex steroids. mdpi.com Its conversion to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase is a pivotal step. wikipedia.org

From androstenedione, the pathways diverge:

To Testosterone: Conversion via 17β-hydroxysteroid dehydrogenase. wikipedia.org

To Estrone: Conversion via aromatase. wikipedia.org

To Estriol (via 16α-hydroxylation): Androstenedione undergoes 16α-hydroxylation to become 16α-hydroxyandrost-4-ene-3,17-dione, which is then committed to the estriol synthesis pathway. wikipedia.org

Research has also revealed a deeper layer of interconnection, where DHEA and its metabolites, including 16α-OH-DHEA, can directly activate estrogen receptors (ERs), specifically showing activity on ERβ. nih.govnih.gov This indicates that these intermediates may have direct biological activities, functioning as signaling molecules in their own right, in addition to their role as precursors. nih.gov

Table 1: Simplified Pathway of Estriol Biosynthesis During Pregnancy

| Precursor | Key Enzyme | Product | Location |

| DHEA-S | 16α-hydroxylase | 16α-hydroxy-DHEA-S | Fetal Liver |

| 16α-hydroxy-DHEA-S | Sulfatase / 3β-HSD | 16α-Hydroxyandrost-4-ene-3,17-dione | Placenta |

| 16α-Hydroxyandrost-4-ene-3,17-dione | Aromatase | 16α-Hydroxyestrone | Placenta |

| 16α-Hydroxyestrone | 17β-Hydroxysteroid Dehydrogenase | Estriol (E3) | Placenta |

Comparative Biochemical Pathways in Non-Human Biological Systems (e.g., rat liver microsomes, microbial systems)

The metabolism of androstenedione and the production of its hydroxylated derivatives are not limited to humans and show interesting variations in other biological systems.

Rat Liver Microsomes: Studies using rat liver microsomes reveal that hydroxylation is a major metabolic route for androst-4-ene-3,17-dione. In untreated rats, the ratio of hydroxylated products to aromatized (estrogenic) metabolites was found to be approximately 33:1, highlighting hydroxylation as the predominant pathway. nih.gov Treatment with phenobarbital, an enzyme-inducing agent, further increases the total hydroxylation of androstenedione. nih.govnih.gov This demonstrates that in this model system, the steroid core is readily modified by hydroxyl groups, a process that often prepares the steroid for inactivation and excretion.

Microbial Systems: Microorganisms, particularly bacteria and fungi, are widely used in the biotechnology industry for steroid transformations. They possess a diverse array of enzymes capable of modifying the steroid nucleus. Strains of Mycobacterium neoaurum are used to convert inexpensive natural sterols, like phytosterols, into androst-4-ene-3,17-dione (AD). nih.gov This microbially-produced AD can then serve as a substrate for a second microbial transformation. For instance, the fungus Aspergillus ochraceus can efficiently hydroxylate AD at the 11α-position to produce 11α-hydroxyandrost-4-ene-3,17-dione, a valuable precursor for corticosteroid drugs. nih.gov Similarly, metabolic engineering of Mycobacterium species has been employed to enhance the production of 9α-hydroxy-androst-4-ene-3,17-dione (9-OHAD), another important steroid intermediate. sci-hub.box These microbial systems showcase the biochemical versatility of hydroxylating the androstenedione skeleton at various positions for industrial and pharmaceutical purposes.

Table 2: Comparative Metabolism of Androst-4-ene-3,17-dione

| Biological System | Primary Metabolic Pathway | Key Products | Significance |

| Human Feto-Placental Unit | 16α-hydroxylation and Aromatization | Estriol | Essential for pregnancy. wikipedia.orgimmunotech.cz |

| Rat Liver Microsomes | Hydroxylation | Multiple hydroxylated metabolites | Major route for steroid clearance and modification. nih.gov |

| Microbial Biotransformation (e.g., Mycobacterium, Aspergillus) | Hydroxylation (position-specific) | 9α-OHAD, 11α-HAD | Production of valuable steroid drug precursors. nih.govsci-hub.box |

Advanced Analytical Methodologies for Research on 16 Hydroxyandrost 4 Ene 3,17 Dione

Chromatographic Separation Techniques for Research Samples

Chromatographic techniques are fundamental for isolating 16-Hydroxyandrost-4-ene-3,17-dione from other structurally similar steroids and endogenous compounds in research samples. The choice of method depends on the volatility of the analyte and the specific requirements of the study, such as the need for preparative separation or high-throughput analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile steroids like this compound. Method development for this compound and its isomers, such as 19-hydroxy-4-androstene-3,17-dione, often employs reverse-phase chromatography. A typical mobile phase might consist of a gradient mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. For instance, a method for the related androst-4-ene-3,17-dione uses a mobile phase of acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. The separation is typically achieved on a C18 column, which is effective for resolving various steroids based on their hydrophobicity.

A study on the biotransformation of androst-4-ene-3,17-dione (4-AD) to testosterone (B1683101) utilized an Agilent 1260 Infinity II HPLC system with a C18 reversed-phase analytical column. The mobile phase was a mixture of 0.1% phosphoric acid and acetonitrile (40:60 v/v) at a flow rate of 1 mL/min, with detection at 240 nm. Such a system could be adapted for the analysis of this compound, with adjustments to the gradient and detection wavelength to optimize for its specific physicochemical properties.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Steroids, including this compound, are generally not volatile enough for direct GC analysis and require derivatization to increase their volatility and improve their chromatographic behavior. A common derivatization procedure for steroids is trimethylsilylation, which converts hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

For example, in the analysis of the related compound androst-4-ene-3,6,17-trione, TMS-enol-TMS-ether derivatives were formed prior to GC-MS analysis. This approach allows for sensitive detection and is a standard procedure in doping control for identifying anabolic steroids and their metabolites. A similar derivatization strategy would be applicable to this compound to enable its analysis by GC.

Thin-Layer Chromatography (TLC) in Biotransformation Studies

Thin-Layer Chromatography (TLC) serves as a valuable tool in biotransformation studies for the initial separation and visualization of metabolites. In research involving the microbial transformation of steroids, TLC is often used to monitor the progress of the reaction and to isolate the resulting products.

In a study on the biotransformation of (+)-androst-4-ene-3,17-dione by the fungus Curvularia lunata, TLC was employed to separate the various hydroxylated metabolites produced during fermentation. This allowed for the preliminary identification and subsequent purification of the different compounds for further structural analysis. This technique would be similarly effective in studies investigating the microbial hydroxylation of androst-4-ene-3,17-dione to produce this compound.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS), particularly when coupled with chromatographic separation, is an indispensable tool for the structural elucidation and sensitive quantification of steroids and their metabolites. The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the compounds of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the comprehensive profiling of steroid metabolites in biological samples. Following derivatization, GC-MS analysis provides detailed information on the molecular weight and fragmentation patterns of the analytes, which is crucial for their identification.

In the context of doping analysis, GC-MS has been used to investigate the metabolism of androst-4-ene-3,6,17-trione. The study successfully identified the parent compound and its metabolites in urine samples. The full-scan mass spectra and selected ion monitoring (SIM) modes of the GC-MS instrument allow for both qualitative and quantitative analysis. This methodology is well-suited for profiling the metabolites of this compound in various biological fluids.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Steroids

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of non-volatile and thermally labile steroids, as it does not require derivatization. LC-MS, and particularly its tandem version (LC-MS/MS), offers high selectivity and sensitivity for the quantification of steroids in complex mixtures.

A study on the metabolites of 4-hydroxyandrost-4-ene-3,17-dione in the urine of prostatic cancer patients utilized liquid chromatography with thermospray mass spectrometry to detect and identify several metabolic products. More recent LC-MS/MS methods for steroid analysis often use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for enhanced sensitivity. These techniques are capable of quantifying a wide range of steroids, including androstenedione (B190577) and its hydroxylated derivatives, making them ideal for research on this compound.

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) stands as a powerful tool for the analysis of steroids like this compound due to its exceptional mass accuracy and resolving power. This enables the differentiation of the target analyte from isobaric interferences, which are common in complex biological matrices. np-mrd.org Techniques such as liquid chromatography coupled with HRMS (LC-HRMS) are instrumental in the sensitive and selective quantification of steroid hormones. np-mrd.orgnih.gov

In the context of this compound, which has a monoisotopic molecular weight of 302.188194698 Da, HRMS can provide an exact mass measurement, typically within a few parts per million (ppm) of the theoretical value. hmdb.ca This high degree of accuracy is fundamental for confident compound identification. While specific studies detailing the HRMS analysis of this compound are not abundant in publicly available literature, the methodologies applied to structurally similar compounds, such as 4-hydroxyandrost-4-ene-3,17-dione, are directly transferable. For instance, studies on 4-hydroxyandrost-4-ene-3,17-dione have successfully utilized liquid chromatography-mass spectrometry (LC-MS) to identify the parent drug and its various metabolites in biological samples. nih.govnih.gov These methods often involve a reversed-phase liquid chromatography system to separate the compounds, followed by detection with a mass spectrometer. nih.gov

The fragmentation pattern of this compound under HRMS analysis provides further structural information. By employing tandem mass spectrometry (MS/MS) with high resolution, specific fragment ions can be accurately measured, aiding in the structural elucidation of the molecule and its metabolites.

Table 1: Key Mass Spectrometry Data for 16α-Hydroxyandrost-4-ene-3,17-dione

| Parameter | Value | Reference |

| Chemical Formula | C19H26O3 | hmdb.ca |

| Average Molecular Weight | 302.4079 | hmdb.ca |

| Monoisotopic Molecular Weight | 302.188194698 | hmdb.ca |

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural and stereochemical elucidation of steroid molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule, allowing for the determination of its precise three-dimensional structure.

While experimentally obtained NMR spectra for this compound are not widely published, predicted ¹H and ¹³C NMR spectra are available and serve as a valuable reference for researchers. np-mrd.org The analysis of these spectra would involve the assignment of each proton and carbon signal to its specific position in the steroid nucleus. For complex molecules like steroids, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for making unambiguous assignments. researchgate.net

The stereochemistry at the C-16 position, where the hydroxyl group is located, significantly influences the chemical shifts of neighboring protons and carbons. For example, the spatial proximity of the 16-hydroxyl group to other protons in the D-ring can be determined through NOESY experiments, which detect through-space interactions. This information is vital for confirming the α- or β-configuration of the hydroxyl group. The coupling constants (J-values) between adjacent protons, obtained from high-resolution ¹H NMR spectra, provide information about the dihedral angles and thus the conformation of the steroid rings. researchgate.net The complete assignment of the NMR spectra of related steroids, such as testosterone, has been achieved using high-field NMR and 2D techniques, setting a precedent for the detailed structural analysis of this compound. researchgate.net

Isotopic Labeling Techniques in Metabolic Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. isotope.com By introducing atoms with a different isotopic composition (e.g., ¹⁴C, ¹³C, or ²H) into the structure of this compound, researchers can follow its transformation into various metabolites.

Studies on the metabolism of the parent compound, androst-4-ene-3,17-dione, have utilized ¹⁴C-labeling to investigate its conversion in various tissues. For example, the metabolism of androst-4-ene-3,17-dione-4-¹⁴C has been studied in rabbit skeletal muscle, leading to the isolation and identification of labeled metabolites. nih.gov Similarly, the metabolism of 4-[¹⁴C]hydroxyandrost-4-ene-3,17-dione has been investigated in rat hepatocytes, revealing a rapid conversion to a range of phase I and phase II metabolites. nih.gov

These methodologies can be directly applied to study the metabolic pathways of this compound. A synthesized version of the compound labeled with a stable isotope (e.g., ¹³C or ²H) or a radioisotope (e.g., ¹⁴C) would be introduced into an in vitro or in vivo system. Subsequent analysis of biological fluids or tissue extracts using techniques like LC-MS or radio-chromatography would allow for the detection and identification of labeled metabolites. The use of stable isotope-labeled internal standards, such as deuterated androstenedione, is also a common practice in quantitative mass spectrometry-based studies to improve accuracy and precision. isotope.com By tracing the labeled atoms, it is possible to reconstruct the metabolic pathways, identify the enzymes involved, and understand the biotransformation of this compound in detail.

Table 2: Examples of Isotopic Labeling in Steroid Metabolism Research

| Labeled Compound | Isotope | Research Focus | Key Findings | Reference |

| Androst-4-ene-3,17-dione | ¹⁴C | Metabolism in rabbit skeletal muscle | Isolation of labeled testosterone and 3β-hydroxyandrost-4-en-17-one | nih.gov |

| 4-Hydroxyandrost-4-ene-3,17-dione | ¹⁴C | Metabolism in rat hepatocytes | Rapid formation of multiple phase I and phase II metabolites | nih.gov |

| Androst-4-ene-3,17-dione | D₇ | Internal standard for MS | Used for quantitative analysis in metabolomics | isotope.com |

This table is interactive. Click on the headers to sort the data.

Future Research Directions and Unexplored Avenues for 16 Hydroxyandrost 4 Ene 3,17 Dione

Discovery of Novel Enzyme Systems for Steroid Hydroxylation

The enzymatic introduction of a hydroxyl group onto a steroid nucleus is a critical reaction that dictates the biological activity of the resulting molecule. Future research is intensely focused on the discovery and characterization of new enzyme systems capable of performing these specific transformations.

A primary focus is on the vast family of cytochrome P450 (P450) monooxygenases, which are the dominant enzymes in steroid metabolism. mdpi.comnih.gov Research is geared towards identifying novel P450s from diverse biological sources, such as fungi and bacteria, which may possess unique regioselectivity and stereoselectivity for steroid hydroxylation. nih.govnih.gov For example, a recently identified CYP enzyme from the fungus Nigrospora sphaerica demonstrated varied hydroxylation capabilities on different steroid substrates, including 1α- and 6β-hydroxylation of androstenedione (B190577). nih.gov Such discoveries expand the enzymatic toolbox available for creating specific hydroxylated steroids.

Beyond discovery, the engineering of existing enzymes through techniques like directed evolution is a promising avenue. acs.org Scientists are working to modify the substrate specificity and catalytic efficiency of known steroid hydroxylases. For instance, P450BM3 mutants have been evolved to achieve nearly perfect regio- and diastereoselective hydroxylation of steroids at the C16-position with high activity. acs.org This approach could be applied to develop enzymes that specifically and efficiently produce 16α- or 16β-hydroxyandrost-4-ene-3,17-dione. The study of enzyme mechanisms, such as understanding the roles of different oxygen species like the ferric peroxide anion versus the perferryl ion in P450 catalysis, will further inform these protein engineering efforts. mdpi.comnih.gov

Other enzyme classes, such as α-ketoglutarate-dependent (αKG) oxygenases, are also being explored for their potential in steroid modification. rsc.org The discovery of multifunctional αKG oxygenases that can catalyze hydroxylation at various positions on the steroid nucleus highlights their potential as biocatalysts. rsc.org

Advanced 'Omics' Approaches (e.g., Steroidomics, Metabolomics) in Non-Clinical Systems

The comprehensive analysis of all steroids and their metabolites in a biological system, known as steroidomics or steroid metabolomics, is a powerful tool for understanding steroid function. Future research will increasingly apply these 'omics' technologies in non-clinical systems (e.g., cell cultures, tissue models, and animal models) to map the metabolic network surrounding 16-hydroxyandrost-4-ene-3,17-dione.

Advances in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are central to this effort. nih.govnih.gov LC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous quantification of a wide profile of steroid hormones and their metabolites from small sample volumes. nih.govsciex.com This is a significant improvement over traditional immunoassays, which can suffer from a lack of specificity. sciex.comjohnshopkins.edu

A key challenge and research focus is the development of methods to differentiate between steroid isomers—molecules with the same mass and charge but different structures, such as 16α-hydroxyandrost-4-ene-3,17-dione and its 16β isomer. Ion mobility-mass spectrometry (IM-MS) is an emerging technique that addresses this challenge by separating ions based on their size and shape (collision cross-section), providing an additional layer of identification. cleancompetition.org Developing databases of collision cross-section values for known and theoretical steroids will facilitate the rapid identification of novel metabolites in complex biological samples. cleancompetition.org The application of these advanced MS methods will enable researchers to trace the formation, conversion, and downstream signaling effects of this compound with unprecedented detail in various non-clinical models.

Computational Modeling and Simulation of Steroid Biotransformation Pathways

Computational, or in silico, approaches are becoming indispensable for predicting and understanding the complexities of steroid metabolism. pensoft.net Future research will leverage these tools to model the biotransformation pathways of this compound, predict its metabolites, and simulate its interactions with various enzymes.

Knowledge-based expert systems, such as Meteor Nexus, can predict potential Phase I and II metabolites of a parent compound by identifying structural patterns and correlating them with known biotransformation rules. pensoft.net This allows researchers to generate hypotheses about the metabolic fate of this compound, which can then be tested experimentally. Such programs can help identify metabolic "soft spots" on the molecule, guiding the design of more stable analogues if desired. pensoft.net

Molecular docking and simulation studies are used to investigate the binding of steroids to enzyme active sites. nih.gov For example, docking studies have been used to compare the binding of 16(β)-OH-androstenedione and its parent compound, androstenedione, to the aromatase (CYP19A1) active site, providing a structural basis for observed differences in catalytic efficiency. nih.gov These computational models can help elucidate the mechanisms of enzymes that produce or metabolize this compound and guide protein engineering efforts to alter their function. nih.gov

Furthermore, in silico tools are used to predict the potential biological effects of uncharacterized metabolites. mdpi.com By comparing the predicted activities of novel steroids to those of known compounds, researchers can prioritize which metabolites to synthesize and test for further investigation. mdpi.comnih.gov

Development of Novel Biocatalytic Processes for Steroid Derivatives

Biocatalysis, the use of enzymes and whole-cell microorganisms to perform chemical transformations, offers a powerful and sustainable alternative to traditional chemical synthesis for producing steroid derivatives. mdpi.comeolss.netramauniversity.ac.in Future research will focus on developing novel biocatalytic processes to synthesize this compound and its derivatives for research and potential therapeutic applications.

A key advantage of biocatalysis is its high selectivity (chemo-, regio-, and stereoselectivity), which is often difficult to achieve with conventional chemistry. rsc.orgeolss.net This is particularly important for steroids, where minor changes in the position or orientation of a functional group can dramatically alter biological activity. Microbial transformation has a long history of use in the steroid industry for performing specific hydroxylations (e.g., at the 11α-, 11β-, and 16α-positions) and other modifications. nih.govnih.gov Research continues to identify new microorganisms and their enzymes for carrying out these valuable reactions. nih.govnih.gov

The development of whole-cell biocatalysts, often using engineered microorganisms like Pichia pastoris or Mycobacterium species, is a major trend. acs.orgnih.gov These systems can be optimized to express high levels of specific steroid-transforming enzymes and can be designed to run efficient, multi-step biotransformations from simple precursors. acs.org For example, a steroid 21-hydroxylase from a toad was successfully expressed in P. pastoris, creating a biocatalytic platform for the production of various corticosteroid derivatives. acs.org Similar strategies could be developed to create microbial cell factories for the specific and high-yield production of 16-hydroxylated androgens. These processes are often more environmentally friendly, avoiding the harsh reagents and conditions typical of chemical synthesis. ramauniversity.ac.innih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 16-Hydroxyandrost-4-ene-3,17-dione (16-OH-MD), and how is structural confirmation achieved?

- Methodological Answer : 16-OH-MD can be synthesized via stereoselective Grignard methylation at C-17 followed by 1,2-dehydrogenation. Alternatively, Wagner-Meerwein rearrangements of precursor steroids (e.g., this compound derivatives) yield 16-OH-MD and its isomers. Structural confirmation requires NMR (1H and 13C) to resolve stereochemistry at C-16 and C-16. For example, 17-methyl isomers (16-OH-MD vs. 16-OH-epiMD) are distinguished by characteristic shifts in C-17 methyl groups and coupling patterns in NOESY spectra .

Q. Which analytical techniques are critical for quantifying 16-OH-MD in complex biological matrices?

- Methodological Answer : GC-MS with MRM (multiple reaction monitoring) is optimal for specificity. Use an Agilent Ultra-1 column (17 m × 0.20 mm ID, 0.1 µm film) under helium carrier gas, programmed from 183°C to 310°C. Retention times and MRM transitions (e.g., m/z 272 → 121 for molecular ions) must be validated against reference standards. For polar metabolites, reverse-phase HPLC with UV detection (240 nm) is preferred .

Q. How does 16-OH-MD integrate into human steroid biosynthesis pathways?

- Methodological Answer : 16-OH-MD is implicated in androgen/estrogen metabolism, acting as a precursor to estrone via 19-hydroxy intermediates. KEGG pathway hsa00140 (steroid hormone biosynthesis) includes reactions catalyzed by CYP19A1 (aromatase) and CYP3A4. In vitro assays using recombinant CYP3A4 or hepatic microsomes, supplemented with NADPH, can track 16-hydroxylation activity via LC-MS metabolite profiling .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported CYP enzyme specificity for 16-OH-MD formation?

- Methodological Answer : Discrepancies arise from enzyme sources (e.g., human vs. bacterial CYP450s). To address this:

- Perform in vitro assays with purified CYP isoforms (e.g., CYP11B2, CYP21) under standardized conditions (pH 7.4, 10 mM MgCl2, NADPH regeneration system).

- Use competitive inhibition studies (e.g., ketoconazole for CYP3A4) to isolate contributions.

- Cross-validate findings with siRNA knockdowns in steroidogenic cell lines (e.g., H295R) .

Q. How can metabolic engineering enhance 16-OH-MD production in microbial systems?

- Methodological Answer : Optimize Mycobacterium fortuitum strains by:

- Deleting 3-ketosteroid-Δ1-dehydrogenase (kstD) to block side reactions.

- Overexpressing CYP450BM3 variants (e.g., F87A mutation) for enhanced 16β-hydroxylation.

- Employing fed-batch fermentation with phytosterols (e.g., β-sitosterol) as substrates. Monitor yield via qPCR for kstD repression and HPLC for product titer .

Q. What computational approaches predict the impact of 16-OH-MD structural modifications on aromatase binding affinity?

- Methodological Answer :

- Conduct molecular docking (AutoDock Vina) using aromatase crystal structures (PDB: 3EQM). Focus on Δ4 unsaturation and C-16 hydroxyl interactions with heme Fe.

- Compare binding free energies (ΔG) via MM-PBSA calculations. Validate predictions with in vitro inhibition assays using 16-OH-MD analogs (e.g., 16α/β-OH isomers) .

Q. How do conflicting reports on 16-OH-MD’s role in glucocorticoid synthesis align with in vivo data?

- Methodological Answer : Discrepancies may stem from species-specific CYP expression. To reconcile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.